molecular formula C16H17IO3 B5252775 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene

1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5252775
M. Wt: 384.21 g/mol
InChI Key: XUORYHBOZGYRNG-UHFFFAOYSA-N
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Description

1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propoxy chain ending with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:

    Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid.

    Formation of 4-Iodophenol: Iodobenzene is then converted to 4-iodophenol through a hydroxylation reaction.

    Etherification: The 4-iodophenol undergoes an etherification reaction with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.

Scientific Research Applications

1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The iodine atom and the aromatic ether structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-phenoxybenzene: Similar structure but lacks the propoxy and methoxy groups.

    4-Iodo-2-methoxyphenol: Contains a methoxy group but differs in the position of the iodine atom and lacks the propoxy chain.

    1-Iodo-4-(4-methoxyphenoxy)benzene: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORYHBOZGYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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